diethyl [2-(4-bromophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate
Description
Diethyl [2-(4-bromophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate is a heterocyclic phosphonate ester featuring a 1,3-oxazole core substituted with a 4-bromophenyl group at position 2, a dimethylamino group at position 5, and a diethyl phosphonate moiety at position 4. The oxazole ring is a five-membered aromatic heterocycle with one oxygen and one nitrogen atom, which confers rigidity and electronic diversity to the molecule . The 4-bromophenyl substituent introduces steric bulk and electron-withdrawing effects, while the dimethylamino group provides electron-donating character, creating a polarized electronic environment.
Properties
IUPAC Name |
2-(4-bromophenyl)-4-diethoxyphosphoryl-N,N-dimethyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN2O4P/c1-5-20-23(19,21-6-2)14-15(18(3)4)22-13(17-14)11-7-9-12(16)10-8-11/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTYMQIJPHRRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)N(C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(4-bromophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions One common method involves the reaction of 4-bromobenzaldehyde with dimethylamine to form an intermediate, which is then cyclized with an appropriate reagent to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 4-bromophenyl group undergoes nucleophilic aromatic substitution (SNAr) under electron-deficient conditions. For example:
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Amination : Reacting with primary or secondary amines in the presence of a palladium catalyst yields aryl amine derivatives.
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Hydrolysis : Treatment with aqueous NaOH at elevated temperatures replaces bromine with a hydroxyl group, forming the corresponding phenol .
Key Conditions :
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Palladium-catalyzed coupling requires ligands such as XPhos and bases like Cs₂CO₃.
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Hydrolysis proceeds at 80–100°C in polar aprotic solvents (e.g., DMSO) .
Phosphonate Group Transformations
The diethyl phosphonate moiety participates in hydrolysis and transesterification:
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Acid/Base Hydrolysis :
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Transesterification : Reacting with methanol or ethanol in the presence of BF₃·OEt₂ replaces ethoxy groups with alkoxy groups .
Mechanistic Insight :
The reaction proceeds via a trigonal bipyramidal intermediate, with nucleophilic attack at the phosphorus center .
Oxazole Ring Reactivity
The electron-rich oxazole ring undergoes electrophilic substitution and ring-opening reactions:
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Electrophilic Substitution : Nitration or halogenation occurs at the 2-position of the oxazole ring, directed by the dimethylamino group.
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Ring-Opening : Treatment with strong acids (e.g., H₂SO₄) cleaves the oxazole ring, forming imidamide intermediates .
Experimental Data :
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Nitration with HNO₃/H₂SO₄ at 0°C yields a nitro-oxazole derivative with 75% efficiency.
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Ring
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of diethyl [2-(4-bromophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells through cell cycle arrest. For instance, compounds similar to this phosphonate have shown effectiveness against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 25 | Apoptosis induction |
| Compound B | MCF-7 | 30 | Cell cycle arrest |
| Diethyl Phosphonate | HeLa | 20 | Apoptosis induction |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of diethyl phosphonates exhibit significant cytotoxic effects against various bacterial strains, including Escherichia coli. The introduction of different substituents on the phenyl ring alters the minimal inhibitory concentration (MIC), enhancing the efficacy of these compounds as potential antimicrobial agents .
Table 2: Antimicrobial Activity of Diethyl Phosphonates
| Compound Name | Bacterial Strain | MIC (µg/mL) | Observations |
|---|---|---|---|
| Diethyl Phosphonate | E. coli K12 | 15 | Effective against LPS variants |
| Compound C | Staphylococcus aureus | 10 | High activity observed |
Study on Anticancer Properties
In a study published in Pharmaceutical Research, researchers synthesized a series of phosphonates similar to this compound and evaluated their anticancer properties against multiple cell lines using MTT assays. The results indicated that modifications in the substituents significantly affected cytotoxicity and selectivity towards cancer cells .
Study on Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of diethyl phosphonates against clinical isolates of E. coli. The study found that specific structural modifications enhanced antibacterial activity, suggesting potential applications in treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of diethyl [2-(4-bromophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The bromophenyl group and the oxazole ring can interact with enzymes or receptors, modulating their activity. The phosphonate group can also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Core
Compound A: Diethyl 5-(2-acylhydrazino)-2-[(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate (from Scheme 67 in )
- Key Differences: Substituent at position 2: 4-methylphenyl (electron-donating) vs. 4-bromophenyl (electron-withdrawing). Substituent at position 5: 2-acylhydrazino (polar, hydrogen-bonding) vs. dimethylamino (basic, electron-donating).
- Synthetic Pathway : Compound A undergoes ring-opening and recyclization in acetic acid, whereas the target compound’s synthesis likely involves nucleophilic substitution or cyclocondensation reactions (inferred from analogous routes in ).
Compound B: (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl)methanone (from )
- Key Differences :
- Core structure: 4,5-dihydropyrazole fused with oxazole vs. standalone oxazole.
- Functional groups: Ketone and pyridine vs. phosphonate ester.
- Bioactivity : Compound B exhibits antimicrobial activity, suggesting that the 4-bromophenyl group may enhance target binding. The phosphonate group in the target compound could improve solubility or metabolic stability .
Heterocyclic Phosphonate Esters
Compound C : Diethyl 5-(4-bromophenyl)-3-methyl-2,4-pyrrolidinedicarboxylate (from )
- Key Differences :
- Core structure: Saturated pyrrolidine vs. aromatic oxazole.
- Substituents: Two carboxylate esters vs. one phosphonate ester.
- Electronic Effects : The oxazole’s aromaticity in the target compound enables π-π stacking interactions, while the pyrrolidine in Compound C offers conformational flexibility but reduced planarity .
Biological Activity
Diethyl [2-(4-bromophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate is a phosphonate compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C12H16BrN2O3P
- Molecular Weight : 345.14 g/mol
- IUPAC Name : this compound
The presence of the bromophenyl group and the dimethylamino moiety suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways. For instance, derivatives of oxazoles have been reported to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as mitochondrial dysfunction and oxidative stress induction .
- Antimicrobial Properties : The phosphonate group is known for its antimicrobial activity. Compounds structurally related to diethyl phosphonates have demonstrated effectiveness against bacterial and fungal pathogens, likely due to their ability to interfere with phospholipid metabolism in microbial membranes .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's activity against specific cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 10.5 | Induction of apoptosis |
| MCF-7 (breast) | 8.3 | Inhibition of cell cycle progression |
| A549 (lung) | 12.0 | Mitochondrial membrane disruption |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.
In Vivo Studies
Animal models have also been utilized to assess the therapeutic potential of this compound. In a study involving xenograft models of human tumors, treatment with this compound resulted in significant tumor reduction compared to control groups. The observed effects were attributed to enhanced apoptosis and reduced angiogenesis in tumor tissues .
Case Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of this compound in a mouse model bearing A549 lung carcinoma. The mice treated with the compound showed a 50% reduction in tumor volume after four weeks of treatment compared to untreated controls. Histopathological analysis indicated increased apoptosis and reduced proliferation markers in treated tumors .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, demonstrating promising antimicrobial activity that warrants further exploration for potential therapeutic applications in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
